molecular formula C12H18O3S B3314358 Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- CAS No. 95183-65-6

Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]-

Cat. No.: B3314358
CAS No.: 95183-65-6
M. Wt: 242.34 g/mol
InChI Key: XCAFZAPBIFLUQG-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylthio group attached to an ethoxy chain, which is further connected to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- typically involves the reaction of 2-(phenylthio)ethanol with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-(phenylthio)ethanol attacks the ethylene oxide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or a sulfide.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium alkoxides or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various ethoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- involves its interaction with various molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the ethoxy chains can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)ethanol: A precursor in the synthesis of Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]-.

    2-(Methylthio)ethanol: Similar structure but with a methylthio group instead of a phenylthio group.

    2-(Phenylsulfonyl)ethanol: Contains a sulfonyl group instead of a thioether group.

Uniqueness

Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]- is unique due to its extended ethoxy chains and the presence of a phenylthio group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.

Properties

IUPAC Name

2-[2-(2-phenylsulfanylethoxy)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAFZAPBIFLUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00759400
Record name 2-{2-[2-(Phenylsulfanyl)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00759400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95183-65-6
Record name 2-{2-[2-(Phenylsulfanyl)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00759400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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